Bms 182874 hydrochloride - 1215703-04-0

Bms 182874 hydrochloride

Catalog Number: EVT-262904
CAS Number: 1215703-04-0
Molecular Formula: C17H20ClN3O3S
Molecular Weight: 381.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BMS-182874 hydrochloride is a synthetic, low molecular weight, non-peptide compound that acts as a selective endothelin ETA receptor antagonist. [] Endothelin-1 (ET-1), a potent vasoconstrictor peptide, exerts its effects through two receptor subtypes: ETA and ETB. BMS-182874 hydrochloride exhibits a high affinity for ETA receptors, effectively blocking the binding of ET-1 and subsequently inhibiting its biological activities. This selectivity makes BMS-182874 hydrochloride a valuable tool for investigating the specific roles of ETA receptors in various physiological and pathological processes.

Synthesis Analysis

The synthesis of BMS-182874 hydrochloride and its analogs has been achieved through automated synthesis techniques. [] The process involves the use of 6-membered nitrogen heterocycles, particularly 2-pyrazines, as replacements for the N-isoxazolyl substituent present in the initial compound. Optimization of substituents on the pyrazine ring, such as incorporating halogens and methoxy groups, contributes to enhanced receptor affinity and selectivity.

Molecular Structure Analysis

Although detailed structural data is limited in the provided papers, BMS-182874 hydrochloride is characterized by the presence of a naphthalene ring system substituted with a dimethylamino group and a sulfonamide moiety. [] The sulfonamide nitrogen is further linked to a heterocyclic ring, which plays a crucial role in determining the compound's binding affinity and selectivity for the ETA receptor.

Mechanism of Action

BMS-182874 hydrochloride exerts its effects by competitively binding to ETA receptors located on the surface of cells, primarily vascular smooth muscle cells. [, , ] This binding prevents the endogenous ligand, ET-1, from interacting with the receptor. As a result, the downstream signaling pathways activated by ET-1, such as those involved in vasoconstriction, cell proliferation, and inflammation, are inhibited. [, , ]

Physical and Chemical Properties Analysis

While the provided literature does not offer an in-depth analysis of the physical and chemical properties of BMS-182874 hydrochloride, its oral and intravenous bioavailability highlights its ability to be absorbed and distributed within the body. [, , ] Additionally, its efficacy in both in vitro and in vivo models emphasizes its capacity to reach target tissues and exert its pharmacological effects. [, , , ]

Applications
  • Cardiovascular Diseases: BMS-182874 hydrochloride has been instrumental in studying the involvement of ETA receptors in hypertension, atherosclerosis, restenosis, and myocardial ischemia-reperfusion injury. [, , , , , , , , , ] It has shown promising results in attenuating vascular remodeling, reducing blood pressure, improving endothelial function, and protecting against cardiac injury in various animal models.
  • Renal Diseases: Researchers have utilized BMS-182874 hydrochloride to explore the contribution of ETA receptors to the development of renal fibrosis in hypertensive models. [, , ] The compound has demonstrated the ability to reduce glomerular and tubulointerstitial fibrosis, highlighting the potential of ETA receptor blockade as a therapeutic target for chronic kidney disease.
  • Other Applications: BMS-182874 hydrochloride has also been used to investigate the role of ETA receptors in pulmonary hypertension, wound healing, and inner ear disorders. [, , , ]

BMS-289948

  • Compound Description: BMS-289948 (4-chloro-N-(2,5-difluorophenyl)-N-((1R)-{4-fluoro-2-[3-(1H-imidazol-1-yl)propyl]phenyl}ethyl)benzenesulfonamide hydrochloride) is an orally active gamma-secretase inhibitor. [] In preclinical studies, BMS-289948 significantly reduced brain and plasma amyloid-beta (Aβ) levels in APP-YAC mice, indicating potential therapeutic benefit for Alzheimer's disease. []
  • Relevance: While both BMS-182874 hydrochloride and BMS-289948 are developed by Bristol-Myers Squibb (BMS) and share the benzenesulfonamide moiety, they target different biological pathways and possess distinct pharmacological profiles. BMS-289948 focuses on inhibiting gamma-secretase, an enzyme involved in amyloid-beta production, while BMS-182874 hydrochloride acts as an endothelin receptor antagonist. []

BMS-299897

  • Compound Description: BMS-299897 (4-[2-((1R)-1-{[(4-chlorophenyl)sulfonyl]-2,5-difluoroanilino}ethyl)-5-fluorophenyl]butanoic acid) is another orally active gamma-secretase inhibitor. [] Like BMS-289948, it demonstrated significant Aβ reduction in both the brain and plasma of APP-YAC mice and guinea pigs. []
  • Relevance: Although BMS-299897 shares structural similarities with BMS-289948, including the benzenesulfonamide moiety, it is not structurally related to BMS-182874 hydrochloride. Both BMS-299897 and BMS-289948 are investigated for their potential in treating Alzheimer's disease by targeting gamma-secretase. []

5-(Dimethylamino)-N-(5-chloro-3-methoxy-2-pyrazinyl)-1-naphthalenesulfonamide (7m)

  • Compound Description: This compound is a potent and selective endothelin-A (ETA) receptor antagonist. [] It exhibited significant inhibition of the pressor response induced by big ET-1 in conscious, normotensive rats following oral administration. []
  • Relevance: This compound represents a key structural analog of BMS-182874 hydrochloride, emerging from a series of modifications aiming to replace the N-isoxazolyl substituent. [] This series focused on incorporating 6-membered nitrogen heterocycles, with 2-pyrazines like 7m showing particular promise in enhancing ETA receptor affinity. []

BQ-123

  • Compound Description: BQ-123 is a cyclic pentapeptide that acts as a potent and selective endothelin-A (ETA) receptor antagonist. [] It exhibits competitive antagonism against endothelin-1 (ET-1), preventing the sustained increase of cytosolic and nuclear calcium induced by ET-1 in human aortic vascular smooth muscle cells. []
  • Relevance: BQ-123 serves as a functionally related compound to BMS-182874 hydrochloride, with both exhibiting high affinity and selectivity for ETA receptors. [, ] Researchers often compare and contrast their effects to elucidate the specific roles of ETA receptors in various physiological and pathological conditions. [, ]

Bosentan

  • Compound Description: Bosentan is a dual endothelin receptor antagonist, targeting both endothelin-A (ETA) and endothelin-B (ETB) receptors. [, , ] It effectively inhibits endothelin-1-induced pressor responses and has been investigated for its therapeutic potential in conditions such as pulmonary hypertension and chronic heart failure. [, ]
  • Relevance: Bosentan serves as a non-selective counterpart to BMS-182874 hydrochloride. By comparing their effects in various experimental settings, researchers can differentiate between the specific contributions of ETA and ETB receptors. [, ] For instance, studies revealed that while both bosentan and BMS-182874 hydrochloride can attenuate certain aspects of cardiovascular remodeling, they might differ in their impact on blood pressure regulation and specific signaling pathways. [, , ]
  • Compound Description: BQ-788 is a highly selective endothelin-B (ETB) receptor antagonist. [, ] Studies utilizing BQ-788 have helped to elucidate the distinct roles of ETB receptors in mediating vasoconstriction and other endothelin-related effects. [, ]
  • Relevance: BQ-788 serves as a pharmacological tool to contrast with the ETA receptor selectivity of BMS-182874 hydrochloride. By employing both antagonists, researchers can differentiate between the individual contributions of ETA and ETB receptors in mediating the physiological and pathological effects of endothelin-1. [, ] This comparative approach has been valuable in dissecting the complexities of the endothelin system in various organ systems, including the cardiovascular and renal systems. [, ]

FR139317

  • Compound Description: FR139317 is a selective endothelin-A (ETA) receptor antagonist. [, ] It has been instrumental in research exploring the specific roles of ETA receptors in various physiological and pathological processes, often in comparison to ETB receptor antagonists or combined ETA/ETB antagonists. [, ]
  • Relevance: FR139317 shares a similar pharmacological profile with BMS-182874 hydrochloride, as both compounds selectively target and antagonize ETA receptors. [, ] Researchers often use FR139317 in parallel with BMS-182874 hydrochloride or other ETA receptor antagonists to confirm and validate experimental findings. [, ] These comparative studies are crucial for solidifying our understanding of ETA receptor-mediated signaling pathways and their implications in health and disease.

IRL-1620

  • Compound Description: IRL-1620 is a selective endothelin-B (ETB) receptor agonist. [] It is frequently used as a pharmacological tool to investigate the specific roles of ETB receptor activation in various cell types and tissues. []
  • Relevance: By comparing the effects of IRL-1620, a selective ETB agonist, with those of endothelin-1 (which activates both ETA and ETB receptors), researchers can gain insights into the unique contributions of ETB receptor signaling pathways. [] This approach complements studies using selective antagonists like BMS-182874 hydrochloride and helps to dissect the complex interplay between ETA and ETB receptor activation in physiological and pathological conditions. []

SB 209670

  • Compound Description: SB 209670 is an orally active, mixed ETA/ETB receptor antagonist. [, ] Studies have demonstrated its efficacy in reducing blood pressure and attenuating target organ damage in various experimental models of hypertension. [, ]
  • Relevance: SB 209670 serves as a non-selective counterpart to BMS-182874 hydrochloride in investigating the roles of endothelin receptors in cardiovascular and renal disease. [, ] By comparing their effects, researchers can dissect the individual contributions of ETA and ETB receptors. [, ] For instance, studies have shown that SB 209670 may exert more potent blood pressure-lowering effects compared with BMS-182874 hydrochloride in certain animal models, highlighting potential differences in their pharmacological profiles and therapeutic applications. [, ]

LU 127043

  • Compound Description: LU 127043 is a potent and selective ETA receptor antagonist with high oral bioavailability and a long duration of action. [] In animal models, it effectively prevents endothelin-1-induced sudden death and exhibits long-lasting protective effects against endothelin-mediated vasoconstriction. []
  • Relevance: LU 127043 is functionally similar to BMS-182874 hydrochloride, exhibiting high affinity and selectivity for ETA receptors. [] Researchers have investigated LU 127043 for its potential in treating cardiovascular diseases where endothelin-1 plays a significant role. []

Properties

CAS Number

1215703-04-0

Product Name

Bms 182874 hydrochloride

IUPAC Name

5-(dimethylamino)-N-(3,4-dimethyl-1,2-oxazol-5-yl)naphthalene-1-sulfonamide;hydrochloride

Molecular Formula

C17H20ClN3O3S

Molecular Weight

381.9 g/mol

InChI

InChI=1S/C17H19N3O3S.ClH/c1-11-12(2)18-23-17(11)19-24(21,22)16-10-6-7-13-14(16)8-5-9-15(13)20(3)4;/h5-10,19H,1-4H3;1H

InChI Key

UZZFRNZGYDOBAO-UHFFFAOYSA-N

SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

BMS 182874; BMS-182874; BMS182874; BMS 182874 HCl; BMS 182874 hydrochloride

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.